- Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver MicrosomesChirality, 2013, 25(1), 43-47,
Cas no 93-35-6 (Umbelliferone)

Umbelliferone structure
Nombre del producto:Umbelliferone
Número CAS:93-35-6
MF:C9H6O3
Megavatios:162.142142772675
MDL:MFCD00006878
CID:34698
PubChem ID:5281426
Umbelliferone Propiedades químicas y físicas
Nombre e identificación
-
- 7-Hydroxycoumarine
- SKIMMETIN
- Z-LIGUSTILIDE
- UMBELLIFERON
- AKOS 213-68
- 7-HYDROXYCOUMARIN
- 7-Hydroxy-2H-1-benzopyran-2-one
- 3-BUTYLIDEN-4,5-DIHYDRO-3H-ISOBENZOFURAN-1-ONE
- Umbelliferone
- 7-Hydroxy-2H-chromen-2-one
- Umbelliferone (7-Hydroxycoumarin)
- UMBELLIFERONE(P)
- UMBELLIFERONE(RG)
- UMBELLIFERONE(RG) PrintBack
- 7 HC
- 7-hydroxy-coumarin
- 7-hydroxy-coumarine
- Dichrin A
- Hydramgin
- HYDRANGIN
- Hydrangine
- Skimmetine
- umberlliferone
- [ "7-Hydroxycoumarin" ]
- 7-Oxycoumarin
- 2H-1-Benzopyran-2-one, 7-hydroxy-
- beta-Umbelliferone
- 7-hydroxychromen-2-one
- Coumarin, 7-hydroxy-
- NSC19790
- 7H-1-Benzopyran-7-one, 2-hydroxy-
- 60Z60NTL4G
- 7-hydroxy-1-benzopyran-2-one
- 7-HC
- CHE
- 7-Hydroxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy- (7CI, 8CI)
- 7-Hydroxy-2-chromenone
- 7-Hydroxylcoumarin
- NSC 19790
- EINECS 202-240-3
- BDBM50174558
- Umbelliferone, suitable for fluorescence indicator, >=98.0% (HPLC)
- HMS2271N09
- NCGC00095801-07
- NS00001324
- F0722-0129
- ACon1_000219
- SDCCGMLS-0066941.P001
- Q416196
- NCGC00178691-02
- 7-hydroxycumarin
- Coumarin derivative, 3a
- NCGC00178691-01
- 7-hydroxycoumarin, 14C-labeled
- BRN 0127683
- CCRIS 3591
- CHEBI:27510
- H0236
- BIDD:ER0671
- 2-Hydroxy-7H-chromen-7-one
- HY-N0573
- UMBELLIFERONE [WHO-DD]
- MFCD00006878
- Umbelliferone (Hydrangin, Skimmetin)
- A844525
- 07L
- 7-Hydroxy Coumarin ,(S)
- Umbelliferone, 99%
- NCGC00095801-03
- 7-hydroxy coumarin
- SPBio_002083
- 5-18-01-00386 (Beilstein Handbook Reference)
- STR04824
- 142044-47-1
- SY001924
- BIDD:PXR0126
- AI3-38054
- 7-hydroxy-chromen-2-one
- UMBELLIFERONE [MI]
- Umbelliferone; 7-Hydroxy-2H-1-benzopyran-2-one; 7-Oxycoumarin; Hydrangin; Skimmetin
- InChI=1/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10
- DTXCID9031199
- C09315
- SMR000112324
- NSC-019790
- Umbelliferone, analytical standard
- FT-0621430
- BRD-K87991767-001-03-8
- SPECTRUM231084
- MLS002207035
- MEGxp0_000814
- DTXSID5052626
- 1ST11436
- Spectrum3_000751
- U-3000
- AC-18399
- HMS3741M03
- NCI60_001646
- KBio3_001582
- BB 0218364
- BSPBio_002362
- NCGC00095801-01
- BRD-K87991767-001-02-0
- CCG-39436
- s3675
- Spectrum2_001962
- NCGC00095801-02
- Z57150899
- AC-34707
- NSC-19790
- CHEMBL51628
- Umbelliferone, Vetec(TM) reagent grade, 98%
- .beta.-Umbelliferone
- UNII-60Z60NTL4G
- CS-D1186
- AKOS000120867
- 93-35-6
- 7-hydroxycournarin
- 7 OH COUMARIN
- 7-hydroxycoumarin sulphate
- 7-Hydroxycoumarin;Hydrangin;NSC 19790
- beta -umbelliferone
- 32922-68-2
- EN300-18075
- A801734
- 7-Hydroxy-2H-chromen-2-one #
- HMS1607M21
- 7-oxidanylchromen-2-one
- SCHEMBL22018
- ConMedNP.2147
- Dataset-S1.174
- ConMedNP.2146
- MLSMR
- 7-Hydroxycoumarin,98%
- DB-014673
- AURAPTENE_met001
- BBL027620
- ALBB-021296
- STK331042
-
- MDL: MFCD00006878
- Renchi: 1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H
- Clave inchi: ORHBXUUXSCNDEV-UHFFFAOYSA-N
- Sonrisas: O=C1C=CC2C(=CC(=CC=2)O)O1
- Brn: 0127683
Atributos calculados
- Calidad precisa: 162.031694g/mol
- Carga superficial: 0
- XLogP3: 1.6
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Cuenta de enlace giratorio: 0
- Masa isotópica única: 162.031694g/mol
- Masa isotópica única: 162.031694g/mol
- Superficie del Polo topológico: 46.5Ų
- Recuento de átomos pesados: 12
- Complejidad: 222
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Peso molecular: 162.14
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 5
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.2599 (rough estimate)
- Punto de fusión: 230 °C (dec.) (lit.)
- Punto de ebullición: 248.82°C (rough estimate)
- Punto de inflamación: 181
- índice de refracción: 1.5380 (estimate)
- Disolución: dioxane: soluble
- Coeficiente de distribución del agua: 1 g/100 mL (100 ºC)
- PSA: 50.44000
- Logp: 1.49860
- Lambda Max: 320nm
- FEMA: 2768
- Disolución: 1g of product is soluble in about 100ml of boiling water, easily soluble in ethanol, chloroform, acetic acid, soluble in dilute alkali, slightly soluble in ether. The solution shows blue fluorescence.
- Merck: 9847
- PKA: 7.11(at 25℃)
- PH: Non/ uorescence (6.5) to blue / uorescence (8.0)
Umbelliferone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315,H319,H335
- Declaración de advertencia: P261,P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:GN6820000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Umbelliferone Datos Aduaneros
- Código HS:29322980
- Datos Aduaneros:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Umbelliferone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001924-5g |
7-Hydroxycoumarin |
93-35-6 | ≥98% | 5g |
¥36.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001924-10g |
7-Hydroxycoumarin |
93-35-6 | ≥98% | 10g |
¥65.00 | 2024-07-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L04082-25g |
7-Hydroxycoumarin, 98% |
93-35-6 | 98% | 25g |
¥597.00 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-25g |
Umbelliferone |
93-35-6 | 98% | 25g |
¥165.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-100g |
Umbelliferone |
93-35-6 | 98% | 100g |
¥624.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046958-500g |
Umbelliferone |
93-35-6 | 98% | 500g |
¥3099.00 | 2024-04-25 | |
Enamine | EN300-18075-0.25g |
7-hydroxy-2H-chromen-2-one |
93-35-6 | 97% | 0.25g |
$19.0 | 2023-09-19 | |
Enamine | EN300-18075-10.0g |
7-hydroxy-2H-chromen-2-one |
93-35-6 | 97% | 10.0g |
$32.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208477B-250g |
Umbelliferone, |
93-35-6 | ≥99% | 250g |
¥2933.00 | 2023-09-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1693-25 mg |
7-Hydroxycoumarin |
93-35-6 | 98.30% | 25mg |
¥196.00 | 2022-04-26 |
Umbelliferone Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: NADPH , NADP , Magnesium chloride , Cytochrome P450 CYP1A2 Solvents: Dimethyl sulfoxide , Water ; pH 7.4, 37 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; 5 min, 80 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
1.2 Reagents: Triphenylphosphine ; 5.5 h, 210 °C
Referencia
- One-pot Wittig and Knoevenagel reactions in ionic liquid as convenient methods for the synthesis of coumarin derivativesSynthetic Communications, 2009, 39(9), 1666-1678,
Synthetic Routes 3
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: Dichloromethane ; 24 h, 37 °C
Referencia
- Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing MetathesisCatalysis Letters, 2014, 144(3), 373-379,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 4 h, 22 °C
Referencia
- A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy CinnamatesMacromolecular Rapid Communications, 2021, 42(13),,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Zinc , Zinc iodide Catalysts: 1,2-Bis(diphenylphosphino)ethane , Cobalt dibromide Solvents: Acetonitrile ; 10 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Referencia
- Low-Valent Cobalt-Catalyzed Deprotection of AllyloxyarenesEuropean Journal of Organic Chemistry, 2022, 2022(43),,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Dirhodium tetraacetate Solvents: Formic acid , Water ; 3 h, 100 °C
Referencia
- Rh-Catalyzed Synthesis of Coumarin Derivatives from Phenolic Acetates and Acrylates via C-H Bond ActivationJournal of Organic Chemistry, 2015, 80(22), 11544-11550,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Pyridine, hydrobromide (1:1) Solvents: Sulfolane ; rt → 160 °C; 7 h, 150 - 160 °C; rt → 80 °C
Referencia
- Highly efficient and scalable process for demethylation of 6-(2,4-dimethoxybenzoyl)chromen-2-one and other aryl methyl ethersSynthetic Communications, 2010, 40(12), 1765-1771,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ; 1 h, reflux
Referencia
- Mild and efficient deprotection of allyl ethers of phenols and hydroxycoumarins using a palladium on charcoal catalyst and ammonium formateTetrahedron Letters, 2006, 47(32), 5807-5810,
Synthetic Routes 12
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Ytterbium triflate ; 2 min, 80 °C
Referencia
- Ytterbium triflate promoted coupling of phenols and propiolic acids: synthesis of coumarinsTetrahedron Letters, 2016, 57(26), 2939-2942,
Synthetic Routes 14
Condiciones de reacción
1.1 Solvents: Ethanol ; rt
Referencia
- Photoconversion of o-hydroxycinnamates to coumarins and its application to fluorescence imagingTetrahedron Letters, 2009, 50(33), 4769-4772,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Iodocyclohexane Solvents: Dimethylformamide ; 4 h, rt → 120 °C
Referencia
- Cyclohexyl iodide promoted approach for coumarin analog synthesis using small scaffoldMolecular Diversity, 2013, 17(4), 651-659,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Samarium , Iodine Solvents: Methanol
Referencia
- Metallic samarium and iodine in alcohol. Deacylation and dealkyloxycarbonylation of protected alcohols and lactamsSynlett, 1995, (12), 1261-3,
Synthetic Routes 17
Condiciones de reacción
1.1 Catalysts: Bis[2-[[[3-(trimethoxysilyl)propyl]imino-κN]methyl]phenolato-κO]cobalt (mesoporous silica-supported) Solvents: Methanol ; 1.5 h, rt
Referencia
- A highly efficient and reusable mesoporous supported Co(II) catalyst for chemoselective deprotection of aryl acetatesTetrahedron Letters, 2009, 50(52), 7256-7258,
Synthetic Routes 18
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 1.0 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- A simple, effective and highly selective cleavage of 3-methylbut-2-enyl (prenyl) ethers using p-toluenesulfonic acidChemistry Letters, 2003, 32(8), 704-705,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Deacylation of aromatic acetates. A new method of selective protection of the hydroxyl functionTetrahedron Letters, 1981, 22(4), 335-6,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide Solvents: Dichloromethane
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
1.2 Reagents: Boron trichloride Solvents: Dichloromethane
1.3 Reagents: Water
Referencia
- Boron trichloride/tetra-n-butylammonium iodide: a mild, selective combination reagent for the cleavage of primary alkyl aryl ethersJournal of Organic Chemistry, 1999, 64(26), 9719-9721,
Synthetic Routes 21
Umbelliferone Raw materials
- 2-Propenoic acid, 3-(2,4-dihydroxyphenyl)-, ethyl ester, (2E)-
- 2-Propenoic acid, 2-ethenyl-5-hydroxyphenyl ester
- methyl (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoate
- 2,4-Dihydroxybenzaldehyde
- 7-Prenyloxycoumarin
- 2H-1-Benzopyran-2-one,7-(acetyloxy)-
- Herniarin
- propanedioic acid
- Resorcinol monoacetate
- Malic acid
- ethyl 2-chloroacetate
- D-Tetrahydropalmatine
- 2H-1-Benzopyran-2-one,7-(2-propen-1-yloxy)-
- Rotundine
Umbelliferone Preparation Products
- 4-Hydroxytolbutamide (5719-85-7)
- 6-Hydroxy Chlorzoxazone (1750-45-4)
- 6,17-Dihydroxy-6b,17b-androst-4-en-3-one (62-99-7)
- Morphinan-3-ol,17-methyl-, (9a,13a,14a)- (125-73-5)
- 6-Hydroxytaxol (153212-75-0)
- Acetaminophen (103-90-2)
- Umbelliferone (93-35-6)
- 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) (92340-57-3)
Umbelliferone Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:93-35-6)7-Hydroxycoumarin
Número de pedido:8526081
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:11
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:93-35-6)Umbelliferone
Número de pedido:A938497
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 15:26
Precio ($):394.0
Umbelliferone Literatura relevante
-
A. Bistrovi?,N. Stipani?ev,T. Opa?ak-Bernardi,M. Juki?,S. Martinez,Lj. Glava?-Obrovac,S. Rai?-Mali? New J. Chem. 2017 41 7531
-
Thiago Moreira Pereira,Felipe Vitório,Ronaldo Costa Amaral,Kassio Papi Silva Zanoni,Neyde Yukie Murakami Iha,Arthur Eugen Kümmerle New J. Chem. 2016 40 8846
-
P. Thasnim,D. Bahulayan New J. Chem. 2017 41 13483
-
Parul Chauhan,Makthala Ravi,Shikha Singh,Prashant Prajapati,Prem P. Yadav RSC Adv. 2016 6 109
-
5. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323
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- Productos Naturales y Extractos Extractos de planta basado en plantas Ferulago lutea
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-35-6)7-Hydroxycoumarin

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:93-35-6)Umbelliferone

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe